Cas no 1064657-27-7 (Sodium (4-fluorophenyl)methanesulfonate)
Sodium (4-fluorophenyl)methanesulfonate Chemical and Physical Properties
Names and Identifiers
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- F53362
- SODIUM (4-FLUOROPHENYL)METHANESULFONATE
- Sodium (4-fluorophenyl)methanesulfonate
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- Inchi: 1S/C7H7FO3S.Na/c8-7-3-1-6(2-4-7)5-12(9,10)11;/h1-4H,5H2,(H,9,10,11);/q;+1/p-1
- InChI Key: IILUSXIZOOKBJA-UHFFFAOYSA-M
- SMILES: S(CC1C=CC(=CC=1)F)(=O)(=O)[O-].[Na+]
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 229
- Topological Polar Surface Area: 65.6
Sodium (4-fluorophenyl)methanesulfonate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD00187-10g |
sodium (4-fluorophenyl)methanesulfonate |
1064657-27-7 | 95% | 10g |
$500 | 2023-09-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1610109-250mg |
Sodium (4-fluorophenyl)methanesulfonate |
1064657-27-7 | 98% | 250mg |
¥1671.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1610109-1g |
Sodium (4-fluorophenyl)methanesulfonate |
1064657-27-7 | 98% | 1g |
¥4756.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1610109-5g |
Sodium (4-fluorophenyl)methanesulfonate |
1064657-27-7 | 98% | 5g |
¥13671.00 | 2024-08-09 |
Sodium (4-fluorophenyl)methanesulfonate Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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2. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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4. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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5. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
Additional information on Sodium (4-fluorophenyl)methanesulfonate
Introduction to Sodium (4-fluorophenyl)methanesulfonate (CAS No. 1064657-27-7)
Sodium (4-fluorophenyl)methanesulfonate, with the chemical formula Na(C₆H₄FO₂S), is a significant compound in the realm of pharmaceutical and chemical research. This compound, identified by its unique CAS number 1064657-27-7, has garnered considerable attention due to its versatile applications and potential in various scientific domains. The presence of a 4-fluorophenyl group and a methanesulfonate moiety imparts distinct chemical properties that make it a valuable candidate for further exploration.
The synthesis and characterization of Sodium (4-fluorophenyl)methanesulfonate involve meticulous procedures to ensure high purity and yield. The fluorine atom in the phenyl ring enhances the compound's reactivity, making it a useful intermediate in organic synthesis. This characteristic has been leveraged in the development of novel pharmaceutical agents, where fluorinated compounds often exhibit improved metabolic stability and bioavailability.
In recent years, there has been a surge in research focused on fluorinated sulfonates due to their potential as pharmacophores. Studies have demonstrated that compounds containing the sulfonate group can act as potent inhibitors of various biological targets. For instance, Sodium (4-fluorophenyl)methanesulfonate has been investigated for its role in modulating enzyme activity, which could have implications in the treatment of inflammatory diseases and cancer.
The pharmaceutical industry has shown particular interest in this compound due to its structural similarity to known active pharmaceutical ingredients (APIs). Researchers are exploring its efficacy as a precursor in the synthesis of drugs targeting neurological disorders. Preliminary studies suggest that derivatives of Sodium (4-fluorophenyl)methanesulfonate may exhibit neuroprotective properties, making them promising candidates for further clinical investigation.
Beyond pharmaceutical applications, Sodium (4-fluorophenyl)methanesulfonate also finds utility in material science. Its ability to act as a ligand in coordination chemistry has been exploited to develop new catalysts for organic transformations. These catalysts are essential in industrial processes where efficient and selective reactions are required. The unique electronic properties of the 4-fluorophenyl group contribute to the compound's effectiveness as a ligand, facilitating complex chemical reactions with high yields.
The environmental impact of using Sodium (4-fluorophenyl)methanesulfonate has also been a point of interest. Efforts have been made to ensure that its production and application do not lead to adverse environmental effects. Biodegradability studies have been conducted to assess how this compound behaves in natural ecosystems. Preliminary findings indicate that it degrades into less harmful substances over time, suggesting that it can be used responsibly without significant environmental repercussions.
In conclusion, Sodium (4-fluorophenyl)methanesulfonate (CAS No. 1064657-27-7) is a multifaceted compound with broad applications in pharmaceuticals and material science. Its unique chemical structure, particularly the presence of the 4-fluorophenyl group, makes it a valuable tool for researchers seeking to develop new drugs and advanced materials. As scientific understanding continues to evolve, it is likely that this compound will play an even greater role in addressing some of the most pressing challenges in modern chemistry and medicine.
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